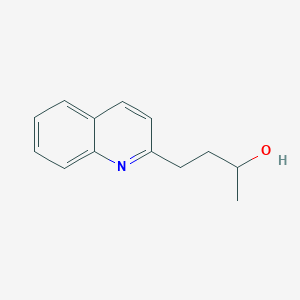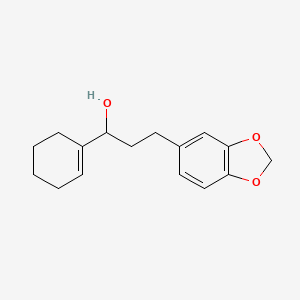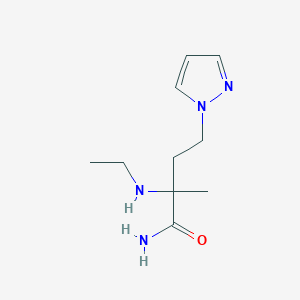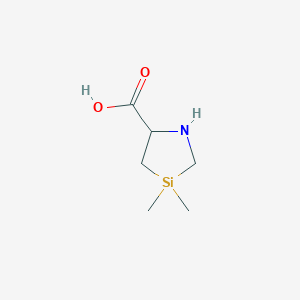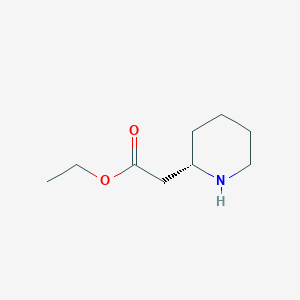
Ethyl (S)-2-(piperidin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (S)-2-(piperidin-2-yl)acetate is a chiral compound featuring a piperidine ring attached to an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(piperidin-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-2-piperidinecarboxylic acid.
Esterification: The carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction time and increase selectivity.
Automated Purification: Using automated systems for purification to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Ethyl (S)-2-(piperidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield piperidine-2-carboxylic acid.
- Reduction may produce ethyl (S)-2-(piperidin-2-yl)ethanol.
- Substitution can result in various substituted piperidine derivatives.
科学的研究の応用
Ethyl (S)-2-(piperidin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Ethyl (S)-2-(piperidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
類似化合物との比較
Ethyl (S)-2-(piperidin-2-yl)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl ®-2-(piperidin-2-yl)acetate: The enantiomer of the compound, which may have different biological activities.
2-(Piperidin-2-yl)acetic acid: The non-esterified form of the compound.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
ethyl 2-[(2S)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3/t8-/m0/s1 |
InChIキー |
SEJLPOWVAACXJQ-QMMMGPOBSA-N |
異性体SMILES |
CCOC(=O)C[C@@H]1CCCCN1 |
正規SMILES |
CCOC(=O)CC1CCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


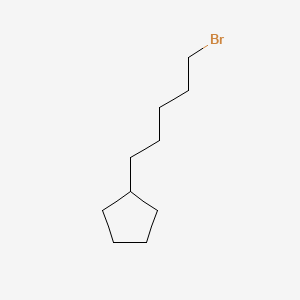
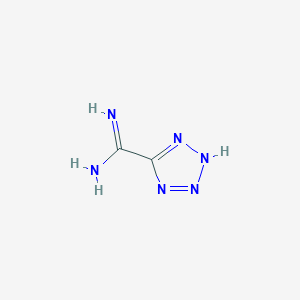
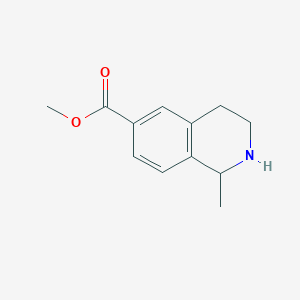
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
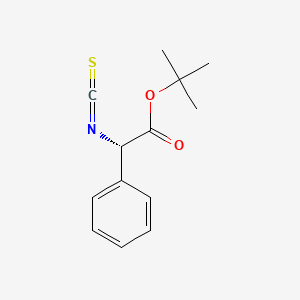
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
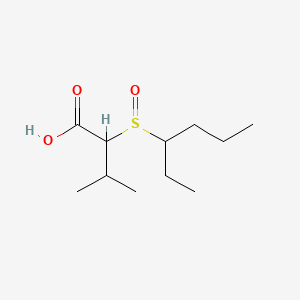
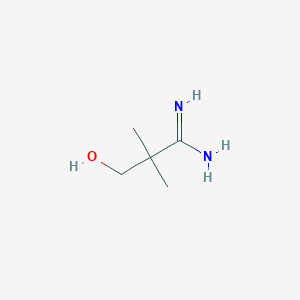
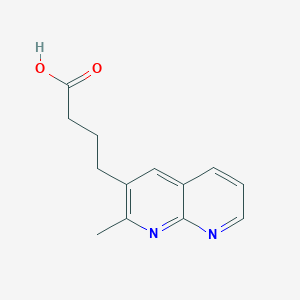
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)
